2-Ethoxy-3-methoxybenzoic acid
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Overview
Description
2-Ethoxy-3-methoxybenzoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, featuring ethoxy and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-methoxybenzoic acid typically involves the following steps:
Methoxylation: The methoxy group is introduced by reacting the intermediate product with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Brominated Derivatives: From electrophilic aromatic substitution with bromine.
Esters: From esterification reactions.
Alcohols: From reduction reactions.
Scientific Research Applications
2-Ethoxy-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic Acid: Lacks the ethoxy group, making it less hydrophobic.
3-Ethoxybenzoic Acid: Lacks the methoxy group, affecting its reactivity and solubility.
2-Ethoxybenzoic Acid: Lacks the methoxy group, influencing its chemical properties and applications.
Uniqueness
2-Ethoxy-3-methoxybenzoic acid is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties. These substituents can enhance the compound’s solubility, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
2-Ethoxy-3-methoxybenzoic acid, a compound with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol, has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features an ethoxy group and a methoxy group attached to a benzoic acid core. The presence of these substituents enhances its solubility and reactivity, influencing its interaction with biological systems. The electron-donating effects of the methoxy groups make it more reactive towards electrophiles, which is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Studies indicate that it may inhibit certain pathways involved in inflammation, which could be beneficial for conditions characterized by chronic inflammation.
- Enzyme Inhibition : Preliminary data suggest that the compound may interact with specific enzymes related to oxidative stress pathways, indicating a potential role in cancer therapy by targeting metabolic processes in tumor cells .
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The ethoxy and methoxy groups influence the compound's binding affinity to various receptors and enzymes. For instance, it may inhibit enzymes involved in inflammatory responses or oxidative stress pathways, contributing to its therapeutic effects.
Case Studies
Several studies have provided insights into the biological activity of this compound:
- Antimicrobial Activity Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, demonstrating its potential as an antimicrobial agent.
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and inflammatory markers, supporting its anti-inflammatory properties.
- Cancer Cell Line Investigation : Research on human cancer cell lines revealed that treatment with the compound led to altered cell cycle dynamics, suggesting a potential role in cancer treatment by inducing apoptosis in rapidly dividing cells .
Data Tables
The following table summarizes key findings related to the biological activities and mechanisms of action of this compound:
Properties
IUPAC Name |
2-ethoxy-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJATDBRVDGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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